Paramethasone

Beschreibung

A glucocorticoid with the general properties of corticosteroids. It has been used by mouth in the treatment of all conditions in which corticosteroid therapy is indicated except adrenal-deficiency states for which its lack of sodium-retaining properties makes it less suitable than hydrocortisone with supplementary fludrocortisone. (From Martindale, The Extra Pharmacopoeia, 30th ed, p737)

A glucocorticoid with the general properties of corticosteroids. It has been used by mouth in the treatment of all conditions in which corticosteroid therapy is indicated except adrenal-deficiency states for which its lack of sodium-retaining properties makes it less suitable than HYDROCORTISONE with supplementary FLUDROCORTISONE. (From Martindale, The Extra Pharmacopoeia, 30th ed, p737)

See also: Dexamethasone (related); Prednisolone (related); Betamethasone (related) ... View More ...

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

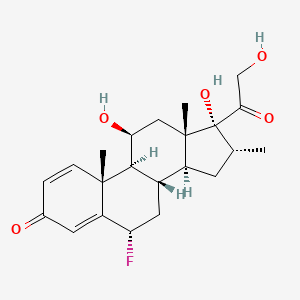

(6S,8S,9S,10R,11S,13S,14S,16R,17R)-6-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29FO5/c1-11-6-14-13-8-16(23)15-7-12(25)4-5-20(15,2)19(13)17(26)9-21(14,3)22(11,28)18(27)10-24/h4-5,7,11,13-14,16-17,19,24,26,28H,6,8-10H2,1-3H3/t11-,13+,14+,16+,17+,19-,20+,21+,22+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKPDWECBUAZOHP-AFYJWTTESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3C(CC2(C1(C(=O)CO)O)C)O)C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@H]3[C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29FO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3023421 |

Source

|

| Record name | Paramethasone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Paramethasone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015462 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Fluffy, practically white, crystalline powder. Sol in chloroform, ether, and methanol; odorless /acetate/, 1.45e-01 g/L |

Source

|

| Record name | PARAMETHASONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3376 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Paramethasone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015462 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

53-33-8 |

Source

|

| Record name | Paramethasone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Paramethasone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Paramethasone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01384 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Paramethasone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Paramethasone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.155 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PARAMETHASONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VFC6ZX3584 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PARAMETHASONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3376 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Paramethasone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015462 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Paramethasone's Mechanism of Action: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paramethasone is a synthetic glucocorticoid that exerts its potent anti-inflammatory and immunosuppressive effects by modulating gene expression through its interaction with the glucocorticoid receptor (GR). This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions, downstream signaling pathways, and the experimental methodologies used to characterize its activity. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages data from other well-characterized glucocorticoids to illustrate the principles of its action.

Introduction

Glucocorticoids are a class of steroid hormones essential for regulating a wide array of physiological processes, including metabolism, immune response, and inflammation.[1] Synthetic glucocorticoids, such as this compound, have been developed to harness these properties for therapeutic purposes, primarily in the management of inflammatory and autoimmune disorders. This compound, a fluorinated prednisolone derivative, exhibits enhanced glucocorticoid activity and is utilized for its anti-inflammatory and immunosuppressive capabilities.[2] Understanding the intricate molecular mechanisms underlying its action is paramount for optimizing its therapeutic use and for the development of novel glucocorticoid receptor modulators with improved therapeutic profiles.

Glucocorticoid Receptor Binding and Activation

The biological effects of this compound are mediated through its binding to the cytosolic Glucocorticoid Receptor (GR), a member of the nuclear receptor superfamily.[1]

Receptor Binding

In its inactive state, the GR resides in the cytoplasm as part of a multi-protein complex, including heat shock proteins (Hsp90, Hsp70) and immunophilins. This complex maintains the receptor in a conformation that is primed for high-affinity ligand binding. Upon entering the cell, the lipophilic this compound molecule binds to the ligand-binding domain (LBD) of the GR. This binding event triggers a conformational change in the receptor, leading to the dissociation of the associated chaperone proteins.

Table 1: Relative Anti-inflammatory Potency of Glucocorticoids

| Glucocorticoid | Relative Anti-inflammatory Potency |

| Hydrocortisone | 1 |

| Cortisone | 0.8 |

| Prednisolone | 4 |

| This compound | 10 [2] |

| Dexamethasone | 25-30 |

| Betamethasone | 25-30 |

Note: Data for this compound is relative to cortisone. Other values are relative to hydrocortisone.

Nuclear Translocation and Dimerization

The dissociation of the chaperone complex exposes the nuclear localization signals on the GR. The activated this compound-GR complex then translocates from the cytoplasm into the nucleus. Within the nucleus, two of these complexes typically dimerize, forming a homodimer that is capable of interacting with specific DNA sequences.

Regulation of Gene Expression

The primary mechanism by which the this compound-GR complex exerts its effects is through the regulation of gene transcription. This regulation occurs through two main pathways: transactivation and transrepression.

Transactivation: Upregulation of Anti-inflammatory Genes

In the transactivation pathway, the this compound-GR dimer binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes. This binding event recruits co-activator proteins and the basal transcription machinery, leading to an increase in the transcription of these genes.

Key anti-inflammatory genes upregulated by glucocorticoids include:

-

Glucocorticoid-Induced Leucine Zipper (GILZ): GILZ has been shown to interfere with pro-inflammatory signaling pathways, such as the NF-κB and AP-1 pathways.

-

Dual-specificity phosphatase 1 (DUSP1), also known as Mitogen-activated protein kinase phosphatase-1 (MKP-1): DUSP1 dephosphorylates and inactivates key signaling molecules in pro-inflammatory pathways, such as p38 MAPK and JNK.

-

Annexin A1 (Lipocortin-1): This protein is thought to inhibit phospholipase A2, a key enzyme in the production of inflammatory mediators like prostaglandins and leukotrienes.

Transrepression: Downregulation of Pro-inflammatory Genes

Transrepression is a key mechanism for the anti-inflammatory effects of glucocorticoids. The this compound-GR complex can repress the expression of pro-inflammatory genes without directly binding to DNA. This occurs primarily through two mechanisms:

-

Tethering: The GR monomer or dimer can physically interact with and inhibit the activity of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This prevents these transcription factors from binding to their respective DNA response elements and activating the transcription of pro-inflammatory genes.

-

Co-repressor Recruitment: The GR can recruit co-repressor molecules to the sites of active inflammation, leading to chromatin condensation and reduced accessibility of pro-inflammatory gene promoters to the transcriptional machinery.

Genes that are downregulated through transrepression include those encoding for:

-

Pro-inflammatory Cytokines: Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).

-

Chemokines: Molecules that attract inflammatory cells to the site of inflammation.

-

Adhesion Molecules: Proteins that facilitate the migration of leukocytes from the bloodstream into tissues.

-

Inflammatory Enzymes: Such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Experimental Protocols

The characterization of this compound's mechanism of action relies on a variety of in vitro and in vivo experimental techniques. The following are detailed methodologies for key experiments.

Glucocorticoid Receptor Competitive Binding Assay

This assay is used to determine the binding affinity (Ki or IC50) of a compound for the GR.

Methodology:

-

Receptor Preparation: A source of GR is required, typically from a cell line expressing the receptor (e.g., A549 cells) or from purified recombinant GR. A cytosolic extract is prepared.

-

Radioligand: A radiolabeled glucocorticoid with high affinity for the GR, such as [³H]-dexamethasone, is used as the tracer.

-

Competition: A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (this compound).

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Techniques such as filtration through glass fiber filters are used to separate the receptor-bound radioligand from the free radioligand.

-

Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.

-

Data Analysis: The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Reporter Gene Assay for Transactivation and Transrepression

Reporter gene assays are used to quantify the ability of a compound to either activate (transactivate) or repress (transrepress) gene expression through the GR.

Methodology for NF-κB Transrepression Assay:

-

Cell Culture and Transfection: A suitable cell line (e.g., human lung adenocarcinoma A549 cells) is cultured. The cells are transiently or stably transfected with two plasmids:

-

A reporter plasmid containing a luciferase gene under the control of a promoter with multiple NF-κB binding sites.

-

An expression plasmid for the human GR (if not endogenously expressed at sufficient levels).

-

A control plasmid (e.g., expressing Renilla luciferase) for normalization.

-

-

Treatment: The transfected cells are pre-treated with varying concentrations of this compound for a specified period.

-

Stimulation: The cells are then stimulated with a pro-inflammatory agent, such as TNF-α or IL-1β, to activate the NF-κB pathway.

-

Cell Lysis and Luciferase Assay: After stimulation, the cells are lysed, and the luciferase activity is measured using a luminometer. Renilla luciferase activity is also measured for normalization.

-

Data Analysis: The inhibitory effect of this compound on NF-κB-driven luciferase expression is calculated and plotted against the drug concentration to determine the IC50 value.

A similar protocol can be used for transactivation assays, using a reporter plasmid with GREs in the promoter and measuring the induction of luciferase activity by this compound.

Animal Models of Inflammation

In vivo models are crucial for evaluating the anti-inflammatory efficacy of this compound in a physiological context.

This is a widely used model of acute inflammation.

Methodology:

-

Animals: Male Wistar or Sprague-Dawley rats are typically used.

-

Treatment: Animals are pre-treated with this compound or a vehicle control, usually via oral gavage or intraperitoneal injection, at various doses.

-

Induction of Edema: A solution of carrageenan (e.g., 1% in saline) is injected into the sub-plantar region of one of the hind paws.

-

Measurement of Edema: The volume of the paw is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema in the this compound-treated groups is calculated relative to the vehicle-treated control group.

This model is used to assess topical anti-inflammatory activity.

Methodology:

-

Animals: Mice (e.g., Swiss or BALB/c) are used.

-

Treatment: A solution of this compound in a suitable vehicle (e.g., acetone) is applied topically to the inner and outer surfaces of one ear. The contralateral ear receives the vehicle alone.

-

Induction of Edema: A solution of croton oil in a vehicle is applied to the same ear after a short interval.

-

Measurement of Edema: After a specified time (e.g., 4-6 hours), the animals are euthanized, and a circular section is punched from both ears and weighed. The difference in weight between the treated and untreated ears is a measure of the edema.

-

Data Analysis: The percentage of inhibition of edema by this compound is calculated.

Conclusion

This compound exerts its anti-inflammatory and immunosuppressive effects through a well-defined mechanism of action centered on the glucocorticoid receptor. By binding to and activating the GR, this compound modulates the expression of a wide range of genes, leading to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory mediators. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other glucocorticoids. Further research to obtain specific quantitative data for this compound in these assays will be crucial for a more complete understanding of its pharmacological profile and for the development of next-generation anti-inflammatory therapies.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties and Structure of Paramethasone

This technical guide provides a comprehensive overview of the core chemical properties and structural attributes of this compound, a synthetic fluorinated glucocorticoid. The information is curated for professionals in research, science, and drug development, with a focus on quantitative data, experimental context, and molecular mechanisms.

Chemical and Physical Properties

This compound is a synthetic corticosteroid with potent anti-inflammatory and immunosuppressant properties.[1] Its chemical and physical characteristics are fundamental to its pharmacokinetic and pharmacodynamic profiles. A summary of these properties is presented below.

| Property | Value | Source |

| Molecular Formula | C22H29FO5 | [1][2][3][4] |

| Molecular Weight | 392.46 g/mol | |

| Percent Composition | C: 67.33%, H: 7.45%, F: 4.84%, O: 20.38% | |

| CAS Number | 53-33-8 | |

| Appearance | Fluffy, practically white, crystalline powder | |

| Water Solubility | 0.145 mg/mL | |

| LogP | 1.51 | |

| pKa (Strongest Acidic) | 12.45 | |

| pKa (Strongest Basic) | -2.9 |

A common derivative, this compound 21-acetate, exhibits the following properties:

| Property | Value | Source |

| Molecular Formula | C24H31FO6 | |

| Molecular Weight | 434.50 g/mol | |

| Melting Point | 228-241°C (with decomposition) | |

| Solubility | Soluble in ethanol and acetone; slightly soluble in water | |

| UV Maximum (in ethanol) | 243 nm (log ε 4.16) | |

| Specific Optical Rotation | +85° |

Chemical Structure

The structural characteristics of this compound are key to its biological activity.

| Identifier | Value | Source |

| IUPAC Name | (6α,11β,16α)-6-fluoro-11,17,21-trihydroxy-16-methylpregna-1,4-diene-3,20-dione | |

| SMILES | C[C@@H]1C[C@H]2[C@@H]3C--INVALID-LINK--CO)O)C)O)C">C@@HF | |

| InChI Key | MKPDWECBUAZOHP-AFYJWTTESA-N |

Experimental Protocols

Synthesis of this compound

The preparation of this compound was first reported by Edwards et al. in 1960. While the full experimental details are found in the original publication, a general workflow for such a synthesis can be outlined.

Caption: Generalized workflow for the synthesis of this compound.

Mechanism of Action and Signaling Pathways

This compound, as a glucocorticoid, exerts its effects by binding to the glucocorticoid receptor (GR). This interaction initiates a cascade of events that ultimately modulate gene expression, leading to its anti-inflammatory and immunosuppressive actions.

General Glucocorticoid Signaling Pathway

The binding of this compound to the cytosolic glucocorticoid receptor leads to the translocation of the complex into the nucleus, where it regulates gene transcription.

Caption: this compound binds to the glucocorticoid receptor, which then translocates to the nucleus to regulate gene expression.

Inhibition of the Arachidonic Acid Pathway

A key anti-inflammatory mechanism of glucocorticoids is the inhibition of phospholipase A2 (PLA2), which is responsible for the release of arachidonic acid from cell membranes. This, in turn, prevents the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.

Caption: this compound induces lipocortin-1, which inhibits phospholipase A2, thereby blocking the production of inflammatory mediators.

References

The Dawn of a Potent Anti-Inflammatory: A Technical Guide to the Discovery and Synthesis of Paramethasone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paramethasone, a fluorinated synthetic corticosteroid, emerged from the intensive steroid research of the mid-20th century as a potent anti-inflammatory and immunosuppressant agent. Its discovery and development were significant milestones in the quest for more effective and safer corticosteroid therapies. This technical guide provides an in-depth exploration of the discovery of this compound, a detailed account of its chemical synthesis, and an overview of its mechanism of action.

Discovery and Development

The discovery of this compound is credited to a team of researchers at Syntex S.A., a pharmaceutical company that was a powerhouse in steroid research during the 1950s and 1960s. Building on the foundational work of pioneers like Russell Marker, who developed methods for synthesizing steroids from plant-based precursors, and the groundbreaking research on cortisone, scientists at Syntex sought to create novel corticosteroids with enhanced therapeutic properties.

The key innovation leading to this compound was the strategic introduction of a fluorine atom at the 6α-position and a methyl group at the 16α-position of the prednisolone backbone. This molecular modification resulted in a compound with significantly increased glucocorticoid activity and reduced mineralocorticoid side effects compared to its predecessors, hydrocortisone and cortisone. The seminal work on the synthesis of 6α-fluoro-16α-methylprednisolone, the chemical name for this compound, was published in 1960 by J.A. Edwards, H.J. Ringold, and Carl Djerassi of Syntex.

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process that combines classical organic chemistry with microbial transformations. The general synthetic strategy involves the construction of the core steroid structure, followed by the key steps of fluorination, hydroxylation, and dehydrogenation.

Key Experimental Protocols

Step 1: Preparation of the 6α-Fluoro Steroid Intermediate

The introduction of the 6α-fluoro group is a critical step that enhances the anti-inflammatory potency of the molecule. A common method for this transformation involves the reaction of a 3-enol ether of a Δ⁵-steroid with a fluorinating agent.

-

Starting Material: 16α-methyl-5-pregnen-3β-ol-20-one acetate

-

Procedure:

-

The starting material is converted to its 3,5-dien-3-enol ether.

-

The enol ether is then treated with a stereoselective fluorinating agent, such as perchloryl fluoride (FClO₃), in a suitable solvent like pyridine or dimethylformamide (DMF). The reaction is typically carried out at low temperatures to ensure stereoselectivity at the C6 position.

-

Acidic workup hydrolyzes the enol ether and eliminates the 5,6-double bond to yield the 6α-fluoro-4-en-3-one system.

-

Step 2: Microbial 11β-Hydroxylation

The introduction of the 11β-hydroxyl group is crucial for glucocorticoid activity. This transformation is efficiently and stereoselectively achieved through microbial fermentation.

-

Substrate: 6α-fluoro-16α-methyl-17α,21-dihydroxy-4-pregnene-3,20-dione

-

Microorganism: Species from the Curvularia or Cunninghamella genera are commonly employed for 11β-hydroxylation of steroids.

-

Protocol:

-

A culture of the selected microorganism is grown in a suitable fermentation medium.

-

The steroid substrate, dissolved in a water-miscible solvent like ethanol or acetone, is added to the microbial culture.

-

The fermentation is carried out under controlled conditions of temperature, pH, and aeration for a specific period, typically 24-72 hours.

-

The product, 6α-fluoro-16α-methyl-11β,17α,21-trihydroxy-4-pregnene-3,20-dione, is then extracted from the fermentation broth using an organic solvent and purified by chromatography.

-

Step 3: Microbial 1,2-Dehydrogenation

The final step in the synthesis of this compound is the introduction of a double bond between the C1 and C2 positions of the A ring, which further enhances the glucocorticoid potency. This dehydrogenation is also typically carried out using microbial methods.

-

Substrate: 6α-fluoro-16α-methyl-11β,17α,21-trihydroxy-4-pregnene-3,20-dione

-

Microorganism: Corynebacterium simplex (now known as Nocardioides simplex) or Bacillus sphaericus are commonly used for this 1-dehydrogenation step.

-

Protocol:

-

Similar to the hydroxylation step, the steroid substrate is incubated with a culture of the selected microorganism.

-

The biotransformation is allowed to proceed until the starting material is consumed.

-

The product, this compound (6α-fluoro-16α-methylprednisolone), is extracted and purified.

-

Quantitative Data

| Parameter | Value | Reference |

| Anti-inflammatory Potency (relative to Hydrocortisone) | ~10 | [1] |

| Anti-inflammatory Potency (relative to Cortisone) | 10-12 times | [1] |

| Equivalent Anti-inflammatory Dose (mg) | 2 | [1] |

| Equivalent Hydrocortisone Dose (mg) | 20 | [1] |

Mechanism of Action and Signaling Pathway

This compound, like other glucocorticoids, exerts its effects by binding to the glucocorticoid receptor (GR) in the cytoplasm of cells. The activated GR-Paramethasone complex then translocates to the nucleus, where it modulates the transcription of a wide array of genes.

The anti-inflammatory and immunosuppressive actions of this compound are primarily due to:

-

Transrepression: The GR-Paramethasone complex can bind to and inhibit the activity of pro-inflammatory transcription factors such as NF-κB and AP-1. This leads to a decrease in the production of pro-inflammatory cytokines (e.g., IL-1, IL-6, TNF-α), chemokines, and adhesion molecules.

-

Transactivation: The complex can also bind to glucocorticoid response elements (GREs) in the promoter regions of genes, leading to the increased expression of anti-inflammatory proteins like lipocortin-1 (annexin A1). Lipocortin-1 inhibits phospholipase A2, a key enzyme in the arachidonic acid cascade, thereby reducing the production of inflammatory mediators such as prostaglandins and leukotrienes.

Visualizations

Caption: Chemical synthesis pathway of this compound.

Caption: Glucocorticoid receptor signaling pathway.

Caption: General experimental workflow for this compound synthesis.

Conclusion

The discovery and synthesis of this compound represent a significant chapter in the history of medicinal chemistry. The innovative combination of chemical and microbiological methods paved the way for the development of a new class of potent anti-inflammatory steroids. Understanding the technical details of its synthesis and mechanism of action continues to be of great importance for researchers in drug discovery and development, providing a foundation for the design of future therapeutic agents.

References

Paramethasone: A Technical Guide to In Vitro and In Vivo Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paramethasone is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. As a member of the corticosteroid class of steroid hormones, it modulates the immune system and reduces inflammation by binding to the glucocorticoid receptor (GR). This technical guide provides an in-depth overview of the known in vitro and in vivo effects of this compound, with a focus on its mechanism of action, comparative potency, and the experimental protocols used to evaluate its efficacy. While specific quantitative data such as IC50 and receptor binding affinity values for this compound are not widely available in recent literature, this guide synthesizes available information to provide a comprehensive resource for research and development professionals.

Mechanism of Action

This compound, like other glucocorticoids, exerts its effects through a well-established genomic mechanism. This involves binding to the cytosolic glucocorticoid receptor, which then translocates to the nucleus and modulates the transcription of target genes. This process leads to the inhibition of pro-inflammatory mediators and the promotion of anti-inflammatory factors.

The primary mechanisms of action include:

-

Transrepression: Inhibition of pro-inflammatory transcription factors such as NF-κB and AP-1. This leads to a decrease in the expression of pro-inflammatory cytokines like interleukins (IL-1, IL-2, IL-3, IL-4, IL-5, IL-6, IL-8) and tumor necrosis factor-alpha (TNF-α)[1]. Reduced cytokine production, in turn, limits the proliferation and activation of T-lymphocytes[1].

-

Transactivation: Upregulation of anti-inflammatory genes. This includes the synthesis of proteins like lipocortins (annexins), which inhibit phospholipase A2, thereby blocking the production of inflammatory prostaglandins and leukotrienes[1].

-

Suppression of Humoral Immunity: Glucocorticoids can cause B cells to express lower amounts of IL-2 and its receptors, which diminishes B cell clonal expansion and antibody synthesis[1].

Quantitative Data: Comparative Potency

| Glucocorticoid | Relative Anti-inflammatory Potency[1] |

| Hydrocortisone | 1 |

| Cortisone | 0.8 |

| Prednisolone | 4 |

| This compound | 10 |

| Methylprednisolone | 5 |

| Triamcinolone | 5 |

| Betamethasone | 25 |

| Dexamethasone | 25 |

Note: This table provides approximate relative potencies and may vary depending on the assay and specific conditions.

In Vitro Effects

The in vitro effects of this compound are primarily related to its ability to suppress inflammatory responses in various cell types. While specific studies detailing the dose-response of this compound are limited, its effects can be inferred from the general actions of glucocorticoids on immune cells.

Key In Vitro Effects:

-

Inhibition of Cytokine Release: this compound is expected to inhibit the release of pro-inflammatory cytokines from immune cells such as lymphocytes, macrophages, and mast cells.

-

Suppression of T-Cell Proliferation: By reducing the production of IL-2, this compound can inhibit the proliferation of T-lymphocytes.

-

Inhibition of Prostaglandin Synthesis: As a glucocorticoid, this compound is understood to inhibit the synthesis of prostaglandins, which are key mediators of inflammation.

In Vivo Effects

The in vivo effects of this compound are a direct consequence of its anti-inflammatory and immunosuppressive actions. It has been used clinically for conditions requiring corticosteroid therapy, with the exception of adrenal-deficiency states due to its lack of significant sodium-retaining properties.

Key In Vivo Effects:

-

Anti-inflammatory Activity: this compound effectively reduces inflammation in various animal models of inflammation. For instance, 2 mg of this compound is approximately equivalent in anti-inflammatory effect to 20 mg of hydrocortisone.

-

Topical Vasoconstriction: Topical application of glucocorticoids, including this compound, induces vasoconstriction in the skin, which is a hallmark of their anti-inflammatory activity and is often used to assess their potency.

Experimental Protocols

While specific experimental data for this compound is scarce, the following are detailed methodologies for key experiments commonly used to characterize the in vitro and in vivo effects of glucocorticoids.

In Vitro: Glucocorticoid Receptor Binding Assay

This assay determines the affinity of a compound for the glucocorticoid receptor.

Protocol:

-

Receptor Preparation: A cytosolic fraction containing the glucocorticoid receptor is prepared from a suitable cell line (e.g., A549 human lung adenocarcinoma cells) or tissue.

-

Radioligand Binding: A fixed concentration of a radiolabeled glucocorticoid (e.g., [³H]dexamethasone) is incubated with the receptor preparation.

-

Competition: Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete with the radioligand for binding to the receptor.

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation: Receptor-bound radioligand is separated from free radioligand using a method such as dextran-coated charcoal or filtration.

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

In Vivo: Carrageenan-Induced Paw Edema

This is a standard animal model to assess the acute anti-inflammatory activity of a compound.

Protocol:

-

Animal Model: Typically, rats or mice are used.

-

Induction of Inflammation: A sub-plantar injection of a phlogistic agent, such as carrageenan solution (e.g., 1% in saline), is administered into the hind paw of the animal.

-

Drug Administration: The test compound (e.g., this compound) is administered, usually orally or intraperitoneally, at various doses prior to or shortly after the carrageenan injection. A control group receives the vehicle, and a positive control group may receive a known anti-inflammatory drug (e.g., indomethacin).

-

Measurement of Edema: The volume of the paw is measured at regular intervals (e.g., every hour for up to 6 hours) using a plethysmometer.

-

Data Analysis: The percentage inhibition of edema for each dose of the test compound is calculated by comparing the increase in paw volume in the treated group to the control group. A dose-response curve can then be generated to determine the ED50 (the dose that produces 50% of the maximal effect).

Signaling Pathways and Workflows

Glucocorticoid Receptor Signaling Pathway

Caption: Glucocorticoid Receptor Signaling Pathway for this compound.

Experimental Workflow for In Vivo Anti-inflammatory Assay

Caption: Experimental Workflow for Carrageenan-Induced Paw Edema Assay.

Conclusion

This compound is a potent glucocorticoid with significant anti-inflammatory and immunosuppressive effects. Its mechanism of action is consistent with other corticosteroids, involving the modulation of gene expression through the glucocorticoid receptor. While direct quantitative data on its in vitro and in vivo activities are limited in contemporary literature, its relative potency is well-established. This guide provides a framework for understanding the biological effects of this compound and the experimental approaches to evaluate them, serving as a valuable resource for researchers in the field of inflammation and drug development. Further studies are warranted to fully quantitate the in vitro and in vivo pharmacological profile of this compound.

References

A Technical Guide to Paramethasone: Properties, Mechanism of Action, and Experimental Evaluation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Paramethasone, a synthetic glucocorticoid. It covers its fundamental physicochemical properties, delves into its molecular mechanism of action, and outlines key experimental protocols for its characterization.

Core Physicochemical Data

The fundamental identifiers and properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 53-33-8 | [1][2] |

| Molecular Formula | C22H29FO5 | [1][2] |

| Molecular Weight | 392.46 g/mol | [1] |

Mechanism of Action: A Glucocorticoid's Intracellular Journey

This compound, a potent fluorinated glucocorticoid, exerts its anti-inflammatory and immunosuppressive effects by modulating gene expression. Its mechanism of action is centered around its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that resides in the cytoplasm in an inactive state, complexed with chaperone proteins.

Upon entering the cell, this compound binds to the GR, inducing a conformational change. This activation leads to the dissociation of chaperone proteins and the translocation of the this compound-GR complex into the nucleus. Within the nucleus, this complex can modulate gene transcription in two primary ways:

-

Transactivation: The this compound-GR complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This binding upregulates the transcription of anti-inflammatory proteins such as lipocortin-1, which in turn inhibits phospholipase A2, a key enzyme in the inflammatory cascade. The inhibition of phospholipase A2 blocks the release of arachidonic acid, thereby preventing the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.

-

Transrepression: The activated GR complex can also repress the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, without directly binding to DNA. This "tethering" mechanism prevents these factors from promoting the expression of a wide array of pro-inflammatory genes, including those encoding for cytokines like Interleukin-1 (IL-1), Interleukin-2 (IL-2), and Tumor Necrosis Factor-alpha (TNF-α).

The culmination of these actions is a potent suppression of the inflammatory response, characterized by reduced capillary dilatation and permeability, and decreased accumulation of leukocytes at the site of inflammation.

Caption: this compound signaling pathway.

Experimental Protocols

The following sections detail methodologies for characterizing the biological activity of this compound.

Glucocorticoid Receptor Binding Assay (Competitive Radioligand Binding)

This assay quantifies the affinity of this compound for the glucocorticoid receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibitory concentration (IC50) and binding affinity (Ki) of this compound for the glucocorticoid receptor.

Materials:

-

Receptor Source: Cytosolic extracts from cells expressing GR (e.g., human A549 lung carcinoma cells) or purified recombinant human GR.

-

Radioligand: [3H]dexamethasone.

-

Competitor: Unlabeled this compound.

-

Reference Compound: Unlabeled dexamethasone.

-

Assay Buffer: Tris-HCl buffer (pH 7.4) containing molybdate to stabilize the receptor.

-

Separation Agent: Dextran-coated charcoal.

-

Scintillation Cocktail and Counter.

Procedure:

-

Receptor Preparation: Prepare a cytosolic fraction from the chosen cell source via homogenization and ultracentrifugation. Determine the protein concentration of the cytosol.

-

Assay Setup: In a series of microcentrifuge tubes, incubate a fixed concentration of the GR-containing cytosol with a fixed concentration of [3H]dexamethasone.

-

Competition: Add increasing concentrations of unlabeled this compound to the tubes. Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled dexamethasone).

-

Incubation: Incubate the mixtures at 4°C for a sufficient duration to reach equilibrium (e.g., 18-24 hours).

-

Separation: Add dextran-coated charcoal to each tube to adsorb the free radioligand. Centrifuge the tubes to pellet the charcoal.

-

Quantification: Measure the radioactivity in the supernatant, which contains the receptor-bound radioligand, using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. The Ki can be calculated using the Cheng-Prusoff equation.

Caption: Workflow of a competitive GR binding assay.

In Vitro Anti-inflammatory Activity: Inhibition of Cytokine Production

This protocol assesses the ability of this compound to inhibit the production of pro-inflammatory cytokines in cultured immune cells stimulated with an inflammatory agent.

Objective: To quantify the potency of this compound in suppressing the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6).

Materials:

-

Cell Line: A macrophage cell line such as RAW 264.7.

-

Stimulant: Lipopolysaccharide (LPS).

-

Test Compound: this compound.

-

Control: Vehicle (e.g., DMSO).

-

Positive Control: A known anti-inflammatory drug (e.g., dexamethasone).

-

Cell Culture Medium and Reagents.

-

ELISA Kits: For TNF-α and IL-6.

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours). Include vehicle and positive control wells.

-

Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

-

Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using specific ELISA kits, following the manufacturer's instructions.

-

Data Analysis: Plot the cytokine concentration against the log concentration of this compound to determine the IC50 value for the inhibition of each cytokine.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard in vivo model to evaluate the acute anti-inflammatory activity of a compound.

Objective: To assess the ability of this compound to reduce acute inflammation in a rat model.

Materials:

-

Animals: Male Wistar or Sprague-Dawley rats.

-

Phlogistic Agent: 1% Carrageenan suspension in saline.

-

Test Compound: this compound.

-

Vehicle Control.

-

Positive Control: Indomethacin.

-

Measurement Device: Plethysmometer.

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions.

-

Compound Administration: Administer this compound orally or via intraperitoneal injection at various doses. Administer the vehicle and positive control to their respective groups.

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the left hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group. This will demonstrate the dose-dependent anti-inflammatory effect of this compound.

References

Paramethasone: A Technical Guide for the Research Professional

An In-depth Review of a Synthetic Glucocorticoid

Paramethasone is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties.[1] As a member of the corticosteroid family, it is an analogue of hydrocortisone and is utilized in the treatment of a variety of inflammatory and allergic conditions.[1] This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals, detailing its mechanism of action, relevant signaling pathways, and the experimental methodologies used to characterize its activity. While specific quantitative data and detailed experimental protocols for this compound are not extensively available in publicly accessible literature, this guide provides a framework based on the well-established principles of glucocorticoid pharmacology.

Physicochemical Properties

This compound is a fluorinated corticosteroid, a chemical modification known to enhance glucocorticoid activity. Its chemical structure and properties are summarized in the table below.

| Property | Value |

| IUPAC Name | (6S,8S,9S,10R,11S,13S,14S,16R,17R)-6-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one |

| Molecular Formula | C22H29FO5 |

| Molecular Weight | 392.5 g/mol |

Mechanism of Action

The biological effects of this compound, like other glucocorticoids, are primarily mediated through its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily of ligand-activated transcription factors. The mechanism can be broadly categorized into genomic and non-genomic pathways.

Genomic Actions: Transactivation and Transrepression

The classical genomic mechanism involves the binding of this compound to the cytosolic GR, which exists in an inactive complex with heat shock proteins. Ligand binding induces a conformational change, leading to the dissociation of this complex and the translocation of the activated this compound-GR complex into the nucleus.[2] Once in the nucleus, the complex can modulate gene expression in two primary ways:

-

Transactivation: The this compound-GR complex can directly bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding typically leads to the increased transcription of anti-inflammatory proteins such as lipocortin-1 (annexin A1), which inhibits phospholipase A2 and thereby reduces the production of inflammatory mediators like prostaglandins and leukotrienes.

-

Transrepression: The activated GR can also repress the expression of pro-inflammatory genes without directly binding to DNA. This is achieved through protein-protein interactions with other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). By tethering to these factors, the GR complex interferes with their ability to promote the transcription of genes encoding cytokines, chemokines, and adhesion molecules.[3]

Non-Genomic Actions

Emerging evidence suggests that glucocorticoids can also exert rapid, non-genomic effects that are independent of gene transcription. These actions are thought to be mediated by membrane-bound GRs and can involve the modulation of intracellular signaling cascades, such as the activation of protein kinases.

Signaling Pathways

The anti-inflammatory effects of this compound are a result of its influence on a complex network of signaling pathways. The primary pathways affected are those involved in the inflammatory response.

References

A Technical Guide to Paramethasone for Anti-Inflammatory Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Paramethasone is a synthetic, fluorinated glucocorticoid with potent anti-inflammatory and immunosuppressive properties.[1] As an analog of hydrocortisone, it serves as a critical tool in immunological and pharmacological research to investigate the mechanisms of inflammation and the efficacy of steroidal therapies.[2] This document provides an in-depth guide to the core mechanisms of this compound, its interaction with key signaling pathways, quantitative efficacy data, and detailed experimental protocols for its application in a research setting.

Mechanism of Action

Like other corticosteroids, this compound exerts its effects by binding to the glucocorticoid receptor (GR) present in the cytoplasm of nearly every vertebrate cell.[2][3][4] This binding event initiates a conformational change in the receptor, leading to its dissociation from chaperone proteins and translocation into the nucleus. Once in the nucleus, the this compound-GR complex modulates the expression of a wide array of genes, resulting in a broad-spectrum anti-inflammatory response. This regulation occurs primarily through two genomic mechanisms: transactivation and transrepression.

Key Anti-Inflammatory Actions:

-

Inhibition of Inflammatory Mediators: this compound suppresses the inflammatory cascade by inhibiting leukocyte infiltration at the site of inflammation and interfering with the function of inflammatory mediators.

-

Suppression of Pro-Inflammatory Genes: It inhibits the genes that code for a wide range of pro-inflammatory cytokines, including Interleukin-1 (IL-1), IL-2, IL-3, IL-4, IL-5, IL-6, IL-8, and Tumor Necrosis Factor-alpha (TNF-α). This reduction in cytokine production limits the proliferation and activation of T and B lymphocytes.

-

Inhibition of Prostaglandin Synthesis: The anti-inflammatory actions of glucocorticoids involve the induction of phospholipase A2 (PLA2) inhibitory proteins, known as lipocortins (e.g., Annexin A1). By inhibiting PLA2, the release of arachidonic acid from phospholipids is blocked, thereby preventing the synthesis of potent inflammatory mediators like prostaglandins and leukotrienes.

-

Suppression of Humoral and Cell-Mediated Immunity: this compound suppresses humoral immunity by causing B cells to express lower amounts of IL-2 and its receptors, which diminishes clonal expansion and antibody synthesis. It also broadly suppresses cell-mediated immunity.

Key Signaling Pathways in this compound Action

The anti-inflammatory effects of this compound are mediated through its profound influence on critical intracellular signaling pathways.

Glucocorticoid Receptor (GR) Signaling Pathway

The primary pathway involves the activation of the glucocorticoid receptor. The ligand-bound GR complex acts as a transcription factor, directly binding to DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes to either activate or repress their transcription. This genomic signaling is the predominant mechanism of action.

Inhibition of NF-κB Signaling

A major anti-inflammatory mechanism of glucocorticoids is the inhibition of the Nuclear Factor kappa-B (NF-κB) signaling pathway. NF-κB is a critical transcription factor for many pro-inflammatory genes. The activated GR can interfere with NF-κB signaling by increasing the expression of its inhibitor, IκB-α, and by directly binding to NF-κB subunits, thereby preventing their translocation to the nucleus and subsequent activation of inflammatory genes.

Modulation of MAPK Signaling

Glucocorticoids also negatively interfere with Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central to the inflammatory response. One key mechanism is the GR-dependent induction of MAPK Phosphatase-1 (MKP-1, also known as DUSP1). MKP-1 is a potent inhibitor of p38 MAPK and JNK function. By upregulating MKP-1, this compound leads to the dephosphorylation and inactivation of these kinases, thereby inhibiting downstream inflammatory gene expression and enhancing the stability of anti-inflammatory mRNAs.

Quantitative Data Presentation

The anti-inflammatory potency of glucocorticoids is often compared to hydrocortisone. This compound demonstrates significantly higher potency.

Table 1: Relative Anti-Inflammatory Potency of Glucocorticoids

| Glucocorticoid | Relative Anti-Inflammatory Potency | Reference |

| Hydrocortisone | 1 | |

| Cortisone | 0.8 | |

| This compound | 10 | |

| Dexamethasone | 25-30 | |

| Betamethasone | 25-30 |

Note: Potency is relative to hydrocortisone. 2 mg of this compound is approximately equivalent in anti-inflammatory effect to 20 mg of hydrocortisone.

Table 2: Representative Inhibitory Concentrations (IC50) of Glucocorticoids on Cytokine Release

| Glucocorticoid | Cytokine | Cell Type | IC50 (M) | Reference |

| Dexamethasone | IL-8 | Newborn PMNs | 3.4 x 10⁻⁹ | |

| Dexamethasone | MIP-1α | Newborn PMNs | 1.0 x 10⁻⁸ | |

| Betamethasone | IL-8 | Newborn PMNs | 1.8 x 10⁻⁸ | |

| Betamethasone | MIP-1α | Newborn PMNs | 3.8 x 10⁻⁸ |

Experimental Protocols

The following are generalized protocols for assessing the anti-inflammatory activity of this compound, based on standard methodologies used for glucocorticoids.

In Vitro Protocol: Inhibition of Cytokine Secretion from Macrophages

This protocol details a method to quantify the inhibitory effect of this compound on the release of pro-inflammatory cytokines from a macrophage cell line (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).

1. Cell Culture and Seeding:

- Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

- Seed cells into 24-well plates at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

2. This compound Treatment:

- Prepare stock solutions of this compound in DMSO and dilute to final concentrations (e.g., 10⁻¹⁰ M to 10⁻⁶ M) in serum-free DMEM. The final DMSO concentration should be <0.1%.

- Remove the culture medium from the cells and replace it with medium containing the desired concentrations of this compound or vehicle control (DMSO).

- Pre-incubate the cells for 1-2 hours at 37°C.

3. Inflammatory Stimulation:

- Add LPS (from E. coli) to each well to a final concentration of 100 ng/mL to induce an inflammatory response. Include a non-stimulated control group.

- Incubate the plates for 18-24 hours at 37°C.

4. Sample Collection and Analysis:

- After incubation, centrifuge the plates to pellet any detached cells.

- Collect the cell culture supernatants for analysis.

- Measure the concentration of a target cytokine (e.g., TNF-α or IL-6) in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

5. Data Interpretation:

- Calculate the percentage inhibition of cytokine release for each this compound concentration relative to the LPS-stimulated vehicle control.

- Plot the dose-response curve and determine the IC50 value.

A[label="1. Seed Macrophages\n(e.g., RAW 264.7)\nin 24-well plate"];

B[label="2. Pre-treat with this compound\n(Varying concentrations)\nfor 1-2 hours"];

C [label="3. Stimulate with LPS\n(100 ng/mL)\nfor 18-24 hours"];

D [label="4. Collect Supernatants"];

E [label="5. Measure Cytokine Levels\n(e.g., TNF-α) via ELISA"];

F [label="6. Analyze Data\n(Calculate % Inhibition, IC50)"];

A -> B -> C -> D -> E -> F;

}

In Vivo Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a classic model of acute inflammation used to evaluate the efficacy of anti-inflammatory drugs in vivo.

1. Animals and Acclimatization:

- Use male Wistar rats or Swiss albino mice (150-200g).

- Acclimatize the animals for at least one week before the experiment with free access to food and water.

2. Grouping and Drug Administration:

- Divide animals into groups (n=6-8 per group):

- Group 1: Vehicle Control (e.g., saline or 0.5% carboxymethyl cellulose).

- Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg).

- Group 3-5: Test Groups (this compound at different doses, e.g., 1, 5, 10 mg/kg).

- Administer the vehicle, positive control, or this compound via an appropriate route (e.g., oral gavage or subcutaneous injection) 60 minutes before inducing inflammation.

3. Induction of Inflammation:

- Measure the initial volume/thickness of the right hind paw of each animal using a plethysmometer or digital calipers. This is the baseline reading (0 h).

- Inject 0.1 mL of a 1% w/v carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw of each animal to induce localized edema.

4. Measurement of Paw Edema:

- Measure the paw volume/thickness again at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, 4, and 24 hours).

5. Data Analysis:

- Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the baseline reading from the post-injection reading.

- Calculate the percentage inhibition of edema for the drug-treated groups compared to the vehicle control group using the formula:

- % Inhibition = [(V_c - V_t) / V_c] x 100

- Where V_c is the average paw volume increase in the control group and V_t is the average paw volume increase in the treated group.

- Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between groups.

Conclusion

This compound is a highly potent glucocorticoid that serves as an invaluable tool for anti-inflammatory research. Its well-characterized mechanism of action, centered on the genomic regulation of inflammatory pathways via the glucocorticoid receptor, allows for detailed investigation into the molecular control of inflammation. Through the transrepression of pro-inflammatory transcription factors like NF-κB and the transactivation of anti-inflammatory proteins such as MKP-1 and Lipocortin-1, this compound effectively suppresses the complex network of cytokines, chemokines, and lipid mediators that drive the inflammatory response. The experimental protocols and quantitative data provided in this guide offer a robust framework for researchers to effectively utilize this compound in both in vitro and in vivo models to further elucidate the pathophysiology of inflammatory diseases and to aid in the development of novel therapeutic strategies.

References

The Immunosuppressant Activities of Paramethasone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paramethasone is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties.[1] As a fluorinated corticosteroid, it is utilized in the treatment of a variety of inflammatory and allergic conditions.[2][3] This technical guide provides an in-depth overview of the core immunosuppressant activities of this compound, detailing its mechanisms of action, effects on immune cells, and impact on inflammatory mediators. The information is intended for researchers, scientists, and professionals involved in drug development who require a technical understanding of this compound's immunomodulatory functions.

Core Mechanism of Action

This compound, like other glucocorticoids, exerts its effects primarily through interaction with the glucocorticoid receptor (GR).[4][5] This interaction triggers a cascade of molecular events that can be broadly categorized into genomic and non-genomic pathways, ultimately leading to the suppression of the immune response.

The predominant mechanism is genomic, which involves the modulation of gene expression. Upon entering the cell, this compound binds to the cytosolic GR, which is part of a multiprotein complex. This binding induces a conformational change, leading to the dissociation of chaperone proteins and the translocation of the activated this compound-GR complex into the nucleus.

Once in the nucleus, the complex can modulate gene transcription in two main ways:

-

Transactivation: The this compound-GR complex can directly bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding typically leads to the upregulation of anti-inflammatory proteins.

-

Transrepression: The complex can also suppress the expression of pro-inflammatory genes by interfering with the activity of other transcription factors, such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and activator protein-1 (AP-1). This is a key mechanism for the immunosuppressive effects of glucocorticoids.

A simplified representation of the genomic signaling pathway is provided below.

Effects on Immune Cells

This compound significantly modulates the function of various immune cells, thereby suppressing both cell-mediated and humoral immunity.

T Lymphocytes: Glucocorticoids like this compound have a profound impact on T cells. They inhibit the production of Interleukin-2 (IL-2), a critical cytokine for T cell proliferation. This reduction in IL-2 limits the clonal expansion of T cells. Furthermore, glucocorticoids can induce apoptosis in immature T cells.

B Lymphocytes: Humoral immunity is also suppressed by this compound. It causes B cells to express lower levels of IL-2 and its receptors, which diminishes B cell clonal expansion and subsequent antibody synthesis.

Other Immune Cells: this compound can inhibit the infiltration of leukocytes, including polymorphonuclear leukocytes and macrophages, to the site of inflammation. It also interferes with the function of mediators of the inflammatory response.

Inhibition of Pro-inflammatory Mediators

A cornerstone of this compound's immunosuppressive activity is its ability to inhibit the production of a wide array of pro-inflammatory molecules.

Cytokines: this compound suppresses the genes that code for numerous cytokines, including:

-

Interleukin-1 (IL-1)

-

Interleukin-2 (IL-2)

-

Interleukin-3 (IL-3)

-

Interleukin-4 (IL-4)

-

Interleukin-5 (IL-5)

-

Interleukin-6 (IL-6)

-

Interleukin-8 (IL-8)

-

Tumor Necrosis Factor-alpha (TNF-α)

The inhibition of these cytokines disrupts the communication and activation of immune cells, thereby dampening the inflammatory cascade.

Other Inflammatory Mediators: The anti-inflammatory actions of glucocorticoids are also attributed to the inhibition of phospholipase A2. This is mediated through the induction of proteins called lipocortins. The inhibition of phospholipase A2 blocks the release of arachidonic acid, a precursor for the biosynthesis of potent inflammatory mediators such as prostaglandins and leukotrienes.

Quantitative Data on Immunosuppressive Activity

Precise IC50 values for this compound's immunosuppressive activities are not consistently reported in publicly available literature. However, its anti-inflammatory potency has been compared to other corticosteroids.

| Compound | Relative Anti-inflammatory Potency | Reference |

| Hydrocortisone | 1 | |

| Cortisone | 0.8 | |

| This compound | 10 | **** |

Note: This table reflects the relative anti-inflammatory potency, which is a key aspect of its immunosuppressive action. 2 mg of this compound is approximately equivalent in anti-inflammatory effect to 20 mg of hydrocortisone.

Experimental Protocols

Protocol: In-vitro Cytokine Inhibition Assay

-

Isolation of PBMCs:

-

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Wash the isolated cells with phosphate-buffered saline (PBS) and resuspend in complete RPMI-1640 medium.

-

-

Cell Culture and Treatment:

-

Plate the PBMCs at a density of 1 x 10^6 cells/mL in a 96-well plate.

-

Prepare serial dilutions of this compound in complete RPMI-1640 medium.

-

Add the different concentrations of this compound to the wells containing PBMCs and incubate for 1 hour.

-

-

Stimulation of Cytokine Production:

-

Stimulate the PBMCs with a suitable mitogen, such as lipopolysaccharide (LPS) for TNF-α and IL-6 production, or phytohemagglutinin (PHA) for IL-2 and IFN-γ production.

-

Include an unstimulated control (no mitogen) and a stimulated control (mitogen, no this compound).

-

-

Incubation:

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24-48 hours.

-

-

Quantification of Cytokines:

-

Centrifuge the plate to pellet the cells.

-

Collect the supernatant and measure the concentration of the desired cytokines using an Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of cytokine inhibition for each concentration of this compound compared to the stimulated control.

-

Determine the IC50 value (the concentration of this compound that causes 50% inhibition of cytokine production) by plotting a dose-response curve.

-

The following diagram illustrates this experimental workflow.

References

Methodological & Application

Application Notes and Protocols for Paramethasone Stock Solution Preparation in Cell Culture

Authored for: Researchers, scientists, and drug development professionals.

Introduction

Paramethasone is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties, making it a valuable tool in a wide range of cell culture applications. It is utilized in studies focusing on inflammation, immunology, oncology, and developmental biology. Accurate and reproducible experimental outcomes are critically dependent on the correct preparation, storage, and application of this compound stock solutions. These application notes provide a comprehensive guide to the preparation of this compound stock solutions for use in cell culture, ensuring consistency and reliability in research settings.

This compound exerts its biological effects primarily through the glucocorticoid receptor (GR). Upon binding to the cytosolic GR, the receptor-ligand complex translocates to the nucleus, where it modulates the transcription of target genes. This can lead to the transactivation of anti-inflammatory genes and the transrepression of pro-inflammatory genes, thereby regulating various cellular processes.

Data Presentation

The following tables summarize the key quantitative data for this compound and its commonly used ester, this compound acetate. This information is essential for accurate stock solution preparation and experimental design.

Table 1: Physicochemical Properties of this compound and this compound Acetate

| Property | This compound | This compound Acetate |

| Molecular Formula | C₂₂H₂₉FO₅ | C₂₄H₃₁FO₆ |

| Molecular Weight | 392.47 g/mol [1] | 434.50 g/mol |

| Appearance | White to off-white crystalline powder | Fluffy, practically white, crystalline powder[1] |

| Storage of Powder | Room temperature | Refrigerator[2] |

Table 2: Solubility and Recommended Concentrations

| Solvent | This compound Solubility | This compound Acetate Solubility | Recommended Stock Concentration |

| Dimethyl Sulfoxide (DMSO) | Soluble | ≥ 125 mg/mL[3] | 10 mM |

| Ethanol | Soluble[1] | Slightly Soluble | 1-10 mM |

| Methanol | Soluble | Slightly Soluble | Not Recommended for routine cell culture |

| Water | Slightly Soluble | Insoluble | Not Recommended |

Table 3: Stability and Storage of Stock Solutions

| Solvent | Storage Temperature | Stability | Recommendations |

| DMSO | -20°C | ≥ 6 months (for acetate) | Aliquot to avoid repeated freeze-thaw cycles. |

| DMSO | -80°C | ≥ 6 months (for acetate) | Preferred for long-term storage. |

| Ethanol | -20°C | Generally stable, but less data available than for DMSO. | Prepare fresh if possible or store in small aliquots. |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Acetate Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound acetate, a commonly used starting concentration for cell culture experiments.

Materials:

-

This compound acetate powder (MW: 434.50 g/mol )

-

Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)

-

Sterile, conical-bottom polypropylene tubes (e.g., 1.5 mL or 15 mL)

-

Calibrated analytical balance

-

Sterile serological pipettes and pipette tips

-

Vortex mixer

-

Biological safety cabinet (BSC)

Procedure:

-

Aseptic Technique: Perform all steps within a biological safety cabinet to maintain sterility.

-

Calculation: To prepare a 10 mM stock solution, you will need to dissolve 4.345 mg of this compound acetate in 1 mL of DMSO.

-

Calculation: 10 mmol/L * 1 L/1000 mL * 434.5 g/mol * 1000 mg/g = 4.345 mg/mL

-

-

Weighing: Tare a sterile conical tube on the analytical balance. Carefully weigh out the required amount of this compound acetate powder and add it to the tube.

-

Dissolution: Using a sterile pipette, add the calculated volume of cell culture-grade DMSO to the tube containing the powder.

-

Mixing: Cap the tube securely and vortex at a medium speed until the powder is completely dissolved. The solution should be clear and free of any visible particulates.

-

Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 20-100 µL) in sterile polypropylene tubes. This is crucial to prevent degradation from repeated freeze-thaw cycles.

-

Labeling and Storage: Clearly label the aliquots with the compound name, concentration, date, and your initials. Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of Working Solutions and Application to Cell Culture

This protocol outlines the dilution of the stock solution to a final working concentration in cell culture medium.

Materials:

-

10 mM this compound acetate stock solution in DMSO

-

Pre-warmed, complete cell culture medium appropriate for your cell line

-

Sterile serological pipettes and pipette tips

Procedure:

-

Determine Final Concentration: Decide on the final concentration of this compound required for your experiment. This can range from nanomolar (nM) to micromolar (µM) concentrations depending on the cell type and the desired biological effect.

-

Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Serial Dilution (Recommended): To ensure accurate dosing, it is highly recommended to perform a serial dilution.

-

Intermediate Dilution: Prepare an intermediate dilution of the 10 mM stock solution in pre-warmed cell culture medium. For example, to make a 100 µM intermediate solution, dilute the 10 mM stock 1:100 (e.g., add 2 µL of 10 mM stock to 198 µL of medium).

-

Final Dilution: Add the appropriate volume of the intermediate dilution to your cell culture wells to achieve the desired final concentration. For example, to achieve a final concentration of 100 nM in 2 mL of medium, add 2 µL of the 100 µM intermediate solution.

-

-

Solvent Control: It is critical to include a vehicle control in your experiments. This consists of treating a set of cells with the same final concentration of DMSO as the this compound-treated cells. Typically, the final DMSO concentration should be kept below 0.1% (v/v) to avoid solvent-induced cytotoxicity.

-

Incubation: Gently mix the culture plate and incubate the cells for the desired period under standard cell culture conditions (e.g., 37°C, 5% CO₂).

-

Downstream Analysis: Following the incubation period, proceed with your planned downstream analyses, such as cell viability assays, gene expression analysis (RT-qPCR), or protein analysis (Western blotting).

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams